molecular formula C14H11N3S B11207311 Benzaldehyde, 2-(2-benzothiazolyl)hydrazone CAS No. 16586-67-7

Benzaldehyde, 2-(2-benzothiazolyl)hydrazone

Cat. No.: B11207311
CAS No.: 16586-67-7
M. Wt: 253.32 g/mol
InChI Key: WVRVVJMZWWJYEM-XNTDXEJSSA-N
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Description

Benzaldehyde, 2-(2-benzothiazolyl)hydrazone is an organic compound with the molecular formula C14H11N3S and a molecular weight of 253.32 g/mol . This compound is known for its unique chemical structure, which includes a benzothiazole ring and a hydrazone functional group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of Benzaldehyde, 2-(2-benzothiazolyl)hydrazone typically involves the condensation reaction between benzaldehyde and 2-hydrazinobenzothiazole . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Benzaldehyde, 2-(2-benzothiazolyl)hydrazone undergoes various chemical reactions, including:

Scientific Research Applications

Benzaldehyde, 2-(2-benzothiazolyl)hydrazone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzaldehyde, 2-(2-benzothiazolyl)hydrazone involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activities. Additionally, the compound can undergo redox reactions, influencing cellular pathways and molecular targets .

Comparison with Similar Compounds

Benzaldehyde, 2-(2-benzothiazolyl)hydrazone can be compared with other similar compounds, such as:

Properties

CAS No.

16586-67-7

Molecular Formula

C14H11N3S

Molecular Weight

253.32 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-1,3-benzothiazol-2-amine

InChI

InChI=1S/C14H11N3S/c1-2-6-11(7-3-1)10-15-17-14-16-12-8-4-5-9-13(12)18-14/h1-10H,(H,16,17)/b15-10+

InChI Key

WVRVVJMZWWJYEM-XNTDXEJSSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC2=NC3=CC=CC=C3S2

Canonical SMILES

C1=CC=C(C=C1)C=NNC2=NC3=CC=CC=C3S2

Origin of Product

United States

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